molecular formula C16H24N4O2 B4416387 2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL

2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL

Cat. No.: B4416387
M. Wt: 304.39 g/mol
InChI Key: VCMMVQKUGBSFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a benzimidazole core, a piperazine ring, and an ethanol group

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzimidazole ring results in a dihydrobenzimidazole compound .

Mechanism of Action

The mechanism of action of 2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and ethanol group enhances its solubility and bioavailability, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-18-15-4-3-13(22-2)11-14(15)17-16(18)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMVQKUGBSFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL
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2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 3
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2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 4
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2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 5
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2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 6
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2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL

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